molecular formula C23H23N3O5 B021690 Desmethyl Erlotinib Acetate CAS No. 183320-15-2

Desmethyl Erlotinib Acetate

Cat. No. B021690
M. Wt: 421.4 g/mol
InChI Key: XSMVZQAPXNUGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Desmethyl Erlotinib Acetate involves multiple steps starting from 3, 4-dihydroxy benzoic acid. An improved and economical method for Erlotinib Hydrochloride synthesis, potentially applicable to its metabolites like Desmethyl Erlotinib Acetate, has been described, highlighting a modified key step involving the reduction of the 6-nitrobenzoic acid derivative to 6-aminobenzoic acid derivative using ammonium formate as an in situ hydrogen donor in the presence of palladium/charcoal (Pd/C) (Barghi et al., 2012).

Molecular Structure Analysis

Research focusing on the adsorption and desorption of Erlotinib (and by extension, its metabolites) on gold nanoparticles utilized Raman spectroscopy and UV-Vis absorption spectroscopy to examine interfacial behaviors and molecular structures. These studies provide valuable information on the molecular interactions and stability of Desmethyl Erlotinib Acetate at the nanoscale (Lam et al., 2014).

Chemical Reactions and Properties

Desmethyl Erlotinib Acetate's chemical properties, including its reactions with other compounds, can be inferred from studies on Erlotinib's degradation during water chlorination, where transformation products were identified, indicating potential environmental and metabolic pathways (Negreira et al., 2015).

Physical Properties Analysis

The analysis of Erlotinib's polymorphs and hydrates provides insights into the physical properties that could also apply to Desmethyl Erlotinib Acetate, including solubility and phase transitions, which are crucial for drug formulation and bioavailability (Thorat et al., 2021).

Scientific Research Applications

  • Radiation Response Enhancement : Erlotinib enhances radiation response in cancer treatment by promoting apoptosis, inhibiting EGFR autophosphorylation, and reducing Rad51 expression. This leads to significant tumor growth inhibition when combined with radiation therapy (Chinnaiyan et al., 2005).

  • Predictive Biomarker for Skin Rash and Survival : The erlotinib/O-desmethyl-erlotinib metabolic ratio serves as a predictive biomarker for the severity of skin rash and overall survival in patients treated with erlotinib for cancer (Steffens et al., 2016).

  • Treatment for Non-Small-Cell Lung Cancer : Erlotinib improves survival and symptom control in patients with advanced non-small-cell lung cancer after prior chemotherapy (Smrdel & Kovač, 2006).

  • First-Line Treatment for Lung Cancer : It is a safe and effective first-line treatment for European patients with advanced EGFR-mutation positive non-small-cell lung cancer, compared to standard chemotherapy (Rosell et al., 2012).

  • Prevention of Airway Remodeling : Erlotinib effectively prevents bronchial hyperreactivity, airway inflammation, and airway remodeling after allergen challenge in animal models (Kung et al., 2011).

  • Therapeutic Drug Monitoring : A developed method allows accurate quantification of erlotinib and its metabolites in human plasma, facilitating therapeutic drug monitoring and pharmacokinetic studies (Svedberg et al., 2015).

  • Impact on T-cell-mediated Immune Response : Erlotinib impairs T-cell-mediated immune responses, which is linked to its potent down-regulation of the c-Raf/ERK cascade and Akt signaling pathway (Luo et al., 2011).

  • Nanoparticle Interaction : Erlotinib binds strongly to gold nanoparticles, with its desorption being more efficient with glutathione than cell culture media. This finding has implications for drug delivery systems (Lam et al., 2014).

Safety And Hazards

Desmethyl Erlotinib Acetate is for research use only and is not intended for diagnostic or therapeutic use . It may be harmful if swallowed and may cause eye irritation . In case of accidental ingestion or contact with eyes, immediate medical attention is advised .

properties

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVZQAPXNUGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581467
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Erlotinib Acetate

CAS RN

183320-15-2
Record name Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183320-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title product of Example 30 (160 mg, 0.368 mmol); was treated with cesium acetate (707 mg, 3.68 mmol) in DMF (3 mL) at 120° C. under an atmosphere of N2 for 16 hours. The reaction mixture was partitioned between brine and CHCl3, and the organic extract was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford a residue (285 mg) which was recrystallized from ethylacetate/hexane. (134 mg; M.P. 84°-87° C.; LC-MS: 422 (MH+); anal. RP18-HPLC RT: 4.38 min.).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
707 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Rodríguez, G Castañeda, L Muñoz, MC Delgado… - Chromatographia, 2017 - Springer
A simple and rapid reverse-phase high-performance liquid chromatographic method for the simultaneous separation and determination of erlotinib, an antineoplastic agent, which is …
Number of citations: 8 link.springer.com
J Rodríguez, G Castañeda, L Muñoz… - …, 2014 - Wiley Online Library
… desmethyl erlotinib acetate … metabolites (desmethyl erlotinib (DERLOT), didesmethyl erlotinib (DDERLOT), desmethyl erlotinib acetate (DAERLOT); Fig. 1) concentration in human urine. …

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